Class-Specific PARP-1 Inhibition as a Function of Benzimidazole-4-Carboxamide Scaffold
Benzimidazole-4-carboxamide is a validated pharmacophore for potent inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). A patent analysis reveals that substituted 1H-benzimidazole-4-carboxamides, exemplified by veliparib, achieve Ki values in the low nanomolar range (e.g., Ki = 5.2 nM for veliparib) [1]. The 6-nitro derivative shares this core pharmacophore, suggesting a comparable binding mode to the PARP-1 catalytic domain. However, its distinct substitution pattern at the 6-position, rather than the C2 position, is expected to modulate its physicochemical properties and off-target profile relative to potent C2-substituted inhibitors like veliparib.
| Evidence Dimension | PARP-1 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly reported for this compound; belongs to a class with demonstrated Ki values in the low nanomolar range. |
| Comparator Or Baseline | Veliparib (ABT-888) has a reported Ki of 5.2 nM against PARP-1 in a fluorescence polarization assay. |
| Quantified Difference | Not quantifiable from available data; the difference lies in the substitution pattern (6-nitro vs. 2-substituted) and subsequent impact on selectivity. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This establishes the compound as a tool for studying PARP-1 biology, with the specific substitution pattern providing a unique chemical probe for structure-activity relationship (SAR) studies distinct from clinical candidates.
- [1] Penning, T. D., et al. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. J. Med. Chem. 2009; 52(2): 514-523. View Source
